Cas no 1806703-41-2 (5-(2-Chloropropanoyl)-2-nitrotoluene)
5-(2-Chloropropanoyl)-2-nitrotoluene Chemical and Physical Properties
Names and Identifiers
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- 5-(2-Chloropropanoyl)-2-nitrotoluene
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- Inchi: 1S/C10H10ClNO3/c1-6-5-8(10(13)7(2)11)3-4-9(6)12(14)15/h3-5,7H,1-2H3
- InChI Key: JDZZEEHSMPAECF-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(=C(C)C=1)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 3.5
- Topological Polar Surface Area: 62.9
5-(2-Chloropropanoyl)-2-nitrotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012715-250mg |
5-(2-Chloropropanoyl)-2-nitrotoluene |
1806703-41-2 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
| Alichem | A010012715-500mg |
5-(2-Chloropropanoyl)-2-nitrotoluene |
1806703-41-2 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
| Alichem | A010012715-1g |
5-(2-Chloropropanoyl)-2-nitrotoluene |
1806703-41-2 | 97% | 1g |
1,475.10 USD | 2021-07-05 |
5-(2-Chloropropanoyl)-2-nitrotoluene Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on 5-(2-Chloropropanoyl)-2-nitrotoluene
Introduction to 5-(2-Chloropropanoyl)-2-nitrotoluene (CAS No. 1806703-41-2) and Its Emerging Applications in Chemical Biology
5-(2-Chloropropanoyl)-2-nitrotoluene, identified by the chemical formula CAS No. 1806703-41-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to the class of nitroaromatic derivatives, which are widely studied for their pharmacological and biochemical significance. The presence of both a nitro group and an acyl chloride moiety in its molecular structure endows it with versatile reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The nitro group in 5-(2-Chloropropanoyl)-2-nitrotoluene is a key functional moiety that contributes to its reactivity and biological activity. Nitroaromatic compounds have long been recognized for their role as bioactive molecules, with applications ranging from antimicrobial agents to chemotherapeutic drugs. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, facilitating various chemical transformations such as nucleophilic aromatic substitution and metal-catalyzed coupling reactions. These properties make 5-(2-Chloropropanoyl)-2-nitrotoluene a promising candidate for the synthesis of more complex molecules, including novel pharmaceuticals and agrochemicals.
Furthermore, the acyl chloride functionality at the 5-position of the toluene ring in 5-(2-Chloropropanoyl)-2-nitrotoluene introduces another layer of reactivity. Acyl chlorides are well-known for their ability to participate in acylation reactions, where they act as acylating agents to introduce acyl groups into various substrates. This property is particularly useful in medicinal chemistry, where acylation reactions are frequently employed to modify the structure and enhance the bioactivity of drug candidates. The combination of a nitro group and an acyl chloride in a single molecule like 5-(2-Chloropropanoyl)-2-nitrotoluene provides a versatile platform for further functionalization, enabling the design of molecules with tailored properties.
In recent years, there has been growing interest in exploring the potential of 5-(2-Chloropropanoyl)-2-nitrotoluene in various biological assays and drug discovery programs. The compound's unique structural features have been leveraged in several research endeavors aimed at identifying novel bioactive molecules. For instance, studies have demonstrated its utility as a precursor in the synthesis of nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities. These heterocycles have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them attractive candidates for therapeutic intervention.
One particularly noteworthy application of 5-(2-Chloropropanoyl)-2-nitrotoluene is its role in developing novel antimicrobial agents. The nitroaromatic scaffold is known to exhibit potent activity against a variety of bacterial and fungal pathogens. Researchers have harnessed this property to design derivatives of 5-(2-Chloropropanoyl)-2-nitrotoluene that exhibit enhanced antimicrobial efficacy while minimizing toxicity. These efforts have led to the identification of several lead compounds that are currently undergoing further optimization for clinical use.
Another area where 5-(2-Chloropropanoyl)-2-nitrotoluene has shown promise is in the field of cancer research. Nitroaromatic compounds have been extensively studied for their ability to induce apoptosis and inhibit tumor growth. By modifying the structure of 5-(2-Chloropropanoyl)-2-nitrotoluene, scientists have generated derivatives that exhibit potent antitumor activity both in vitro and in vivo. These derivatives are being investigated as potential candidates for targeted cancer therapies, offering new hope for patients suffering from various forms of cancer.
The synthetic utility of 5-(2-Chloropropanoyl)-2-nitrotoluene extends beyond its direct biological applications. Its versatility as an intermediate has made it a valuable tool in synthetic organic chemistry, enabling researchers to construct complex molecular architectures with precision. The compound's ability to undergo multiple transformations under controlled conditions allows for the efficient synthesis of structurally diverse libraries of compounds, which can be screened for biological activity using high-throughput screening techniques.
In conclusion, 5-(2-Chloropropanoyl)-2-nitrotoluene (CAS No. 1806703-41-2) is a multifaceted compound with significant potential in chemical biology and drug development. Its unique structural features, including the presence of both a nitro group and an acyl chloride moiety, make it a valuable intermediate for synthesizing bioactive molecules with tailored properties. Recent research has highlighted its utility in developing novel antimicrobial agents, anticancer drugs, and nitrogen-containing heterocycles with broad therapeutic applications. As our understanding of its chemical reactivity and biological activity continues to grow, it is likely that 5-(2-Chloropropanoyl)-2-nitrotoluene will play an increasingly important role in future drug discovery efforts.
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